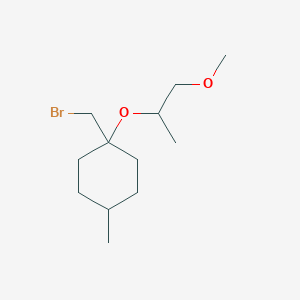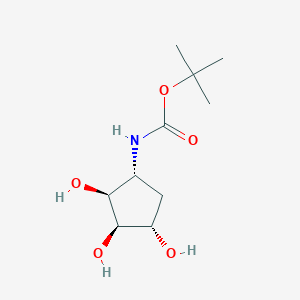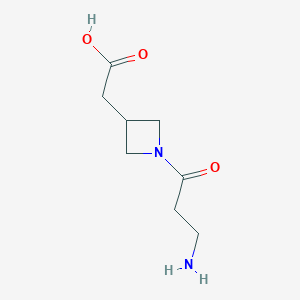
2-(1-(3-Aminopropanoyl)azetidin-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(3-Aminopropanoyl)azetidin-3-yl)acetic acid is a heterocyclic compound that features an azetidine ring, which is a four-membered nitrogen-containing ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3-Aminopropanoyl)azetidin-3-yl)acetic acid typically involves the formation of the azetidine ring followed by the introduction of the aminopropanoyl and acetic acid groups. One common method involves the use of alkylated phosphonates and N-Boc-azetidin-3-one, which are converted to the corresponding N-Boc-azetidine-3-ylidenes via a Horner–Wadsworth–Emmons reaction. These intermediates are then subjected to hydrogenation and subsequent reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the synthetic routes used in laboratory settings. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-(3-Aminopropanoyl)azetidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atom or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-(1-(3-Aminopropanoyl)azetidin-3-yl)acetic acid has several applications in scientific research:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 2-(1-(3-Aminopropanoyl)azetidin-3-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the aminopropanoyl and acetic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, further enhancing its binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid: This compound features a tert-butoxycarbonyl (Boc) protecting group, which can be removed to reveal a free amine group for further reactions.
2-(1-(prop-2-enoyl)azetidin-3-yl)acetic acid: This compound has a prop-2-enoyl group, which introduces additional reactivity and potential for further functionalization.
Uniqueness
2-(1-(3-Aminopropanoyl)azetidin-3-yl)acetic acid is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile building block for the synthesis of a wide range of compounds, from simple derivatives to complex molecules with potential biological activity.
Propiedades
Fórmula molecular |
C8H14N2O3 |
|---|---|
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
2-[1-(3-aminopropanoyl)azetidin-3-yl]acetic acid |
InChI |
InChI=1S/C8H14N2O3/c9-2-1-7(11)10-4-6(5-10)3-8(12)13/h6H,1-5,9H2,(H,12,13) |
Clave InChI |
LJBXNLSDDVWIOI-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C(=O)CCN)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)cyclohexane-1-carboxylicacid](/img/structure/B15307783.png)
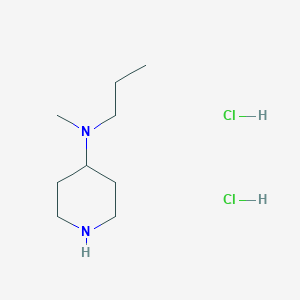
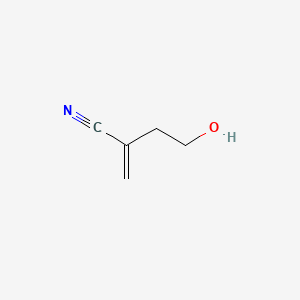
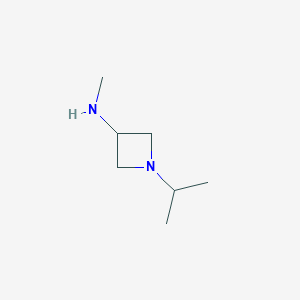
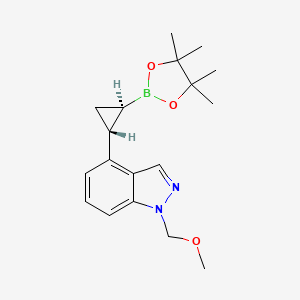
![tert-butyl 6-bromo-2H-spiro[1-benzofuran-3,2'-piperazine]-4'-carboxylate](/img/structure/B15307812.png)
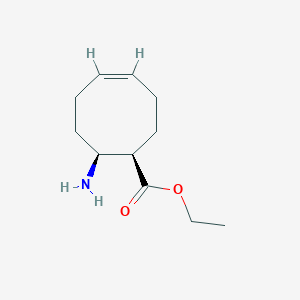
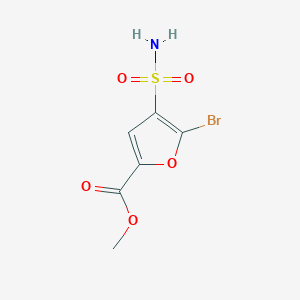
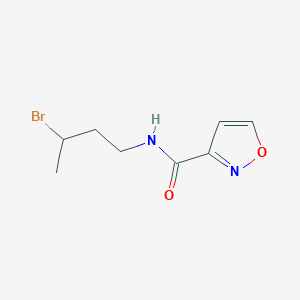
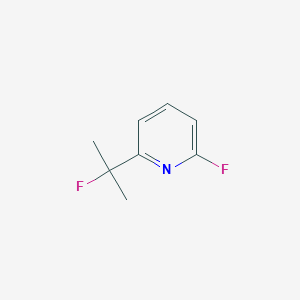
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-2-carboxylic acid](/img/structure/B15307845.png)
![2-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-4-carboxylic acid](/img/structure/B15307852.png)
